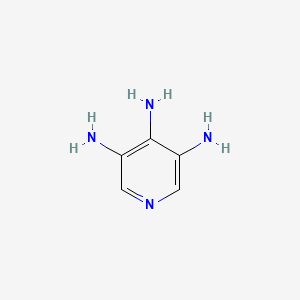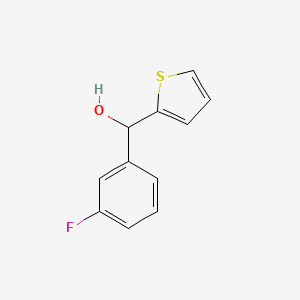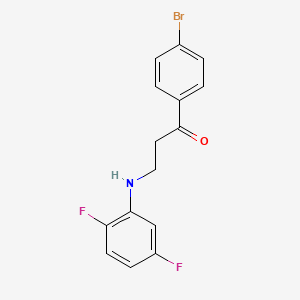![molecular formula C17H12ClN3OS B2875730 5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-49-9](/img/structure/B2875730.png)
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, commonly referred to as 5-CBSIQ, is a compound that has been studied for its potential applications in the scientific field. It is a heterocyclic compound that has been found to possess a wide range of biological and biochemical properties and has been studied for its potential use in drug design and development. Specifically, 5-CBSIQ has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4, which is involved in the metabolism of drugs and other compounds. In addition, 5-CBSIQ has been studied for its potential to act as an anti-cancer agent and for its ability to modulate the activity of certain G-protein coupled receptors (GPCRs).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The compound is a part of the quinazoline and imidazole families, known for their diverse biological activities. Researchers have developed methods for synthesizing substituted quinazoline derivatives, including imidazo[1,2-c]quinazolin-ones, through several chemical reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures (Mood, Boda, & Guguloth, 2022).
Biological Activity
- Certain derivatives of the compound have been synthesized and tested for their antibacterial and antiulcer activities. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives have been evaluated for antimicrobial properties, with some showing potent activities against various pathogens (Al-Salahi & Geffken, 2011).
Molecular Docking Studies
- The chemical interactions and potential biological targets of these compounds are often studied through molecular docking simulations. This approach helps in understanding the compound's mechanism of action at the molecular level, particularly its binding efficiency and interaction with biological macromolecules.
Catalytic Applications
- Researchers have explored the use of related compounds in catalytic applications, such as facilitating the synthesis of other complex molecules. For example, sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been used as catalysts for synthesizing N-fused imidazole-quinoline conjugates, demonstrating the versatility of imidazo[1,2-c]quinazolin-ones in chemical synthesis (Mouradzadegun et al., 2015).
Antimicrobial Evaluation
- The antimicrobial efficacy of compounds within this family has been a subject of extensive research. For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2011).
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVVSOTAVVCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
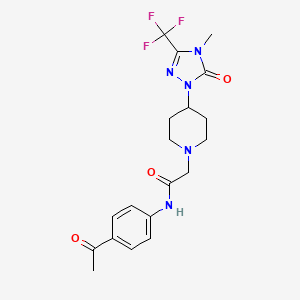

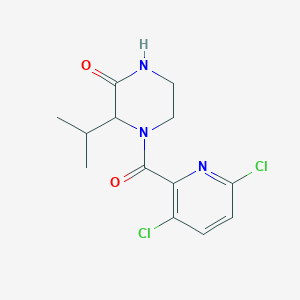
![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)
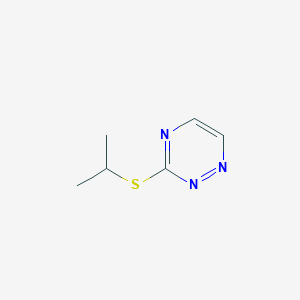

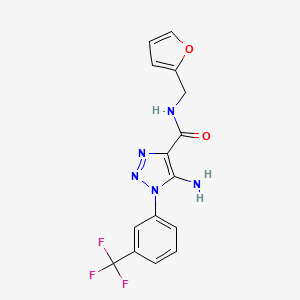
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
